Product packaging for Methyl 2-mercaptopropionate, (R)-(Cat. No.:CAS No. 82031-68-3)

Methyl 2-mercaptopropionate, (R)-

Cat. No.: B12768464
CAS No.: 82031-68-3
M. Wt: 120.17 g/mol
InChI Key: SNWKNPMDQONHKK-GSVOUGTGSA-N
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Description

Research Trajectories and Interdisciplinary Significance of the Compound

The research applications of (R)-Methyl 2-mercaptopropionate and related chiral thiols are diverse and span multiple scientific disciplines. A significant area of investigation is their use as ligands for the creation of stable, chiral metal nanoclusters. rsc.org These nanomaterials have potential applications in catalysis, sensing, and biomedicine due to their unique chirality-dependent interactions with biological systems. mdpi.com The design of novel chiral thiol ligands is seen as an opportunity to expand the library of stable chiral nanoclusters. rsc.org

In the realm of polymer chemistry, synthetic monoterpene thiols are being explored as monomers for the production of "green polymers" derived from renewable resources. mdpi.com Furthermore, polythioesters (PTEs), which can be synthesized from mercaptopropionate derivatives, are a class of biodegradable polymers with interesting material properties. For example, poly(3-mercapto-2-methylpropionate) has been shown to possess rubber-like elasticity. semanticscholar.org The incorporation of thiol-containing compounds is also crucial in the development of advanced functional materials through "click chemistry." These reactions, known for their efficiency and selectivity, are used to modify surfaces and create materials with specific properties, such as antibacterial coatings or interfaces with cellular affinity. rsc.orgacs.org The thiol-yne click reaction, for instance, has been employed to construct chiral microporous organic networks for applications in chiral gas chromatography. jiangnan.edu.cn

The physical and chemical properties of (R)-Methyl 2-mercaptopropionate are well-documented and essential for its application in various synthetic procedures.

PropertyValue
Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS Number 82031-68-3
IUPAC Name methyl (2R)-2-sulfanylpropanoate
Synonyms Methyl (R)-2-mercaptopropanoate, (R)-2-Mercaptopropionic acid methyl ester

Table 1: Physicochemical Properties of (R)-Methyl 2-mercaptopropionate. Data sourced from PubChem. nih.gov

The continued exploration of (R)-Methyl 2-mercaptopropionate and other chiral thiols promises to yield further innovations in asymmetric synthesis, materials science, and nanotechnology, underscoring their importance as fundamental building blocks in advanced chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2S B12768464 Methyl 2-mercaptopropionate, (R)- CAS No. 82031-68-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82031-68-3

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

methyl (2R)-2-sulfanylpropanoate

InChI

InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3/t3-/m1/s1

InChI Key

SNWKNPMDQONHKK-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(=O)OC)S

Canonical SMILES

CC(C(=O)OC)S

Origin of Product

United States

Stereoselective Synthesis and Enantiomeric Control Strategies for R Methyl 2 Mercaptopropionate

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically enriched products, often employing chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.

Chiral Auxiliary and Catalyst-Mediated Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. harvard.edu Pseudoephedrine, for example, is a widely used chiral auxiliary for diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids and other functional groups. harvard.edu In the context of (R)-Methyl 2-mercaptopropionate, a chiral auxiliary could be attached to a propionate (B1217596) precursor, followed by a diastereoselective thiolation reaction. Subsequent removal of the auxiliary would yield the desired enantiomer.

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. Phosphine-based organocatalysts have shown significant promise in a variety of asymmetric transformations. nih.gov For instance, chiral phosphines have been used in enantioselective Michael additions and Rauhut-Curve reactions, demonstrating their potential to create stereocenters with high control. nih.gov A plausible strategy for (R)-Methyl 2-mercaptopropionate could involve the conjugate addition of a thiol to a suitable acrylate (B77674) derivative, catalyzed by a chiral phosphine (B1218219) to favor the formation of the (R)-enantiomer.

Recent advancements have also highlighted the use of chiral dioxiranes, generated in situ from chiral ketones, for the asymmetric epoxidation of cinnamic acid derivatives. researchgate.net This approach yields chiral glycidic acid derivatives with high enantiomeric excess and could be adapted for the synthesis of chiral precursors to (R)-Methyl 2-mercaptopropionate. researchgate.net

Derivatization from Chiral Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. L-lactic acid, a naturally occurring and abundant chiral molecule, serves as a prime precursor for the synthesis of (R)-Methyl 2-mercaptopropionate. The synthesis involves the conversion of L-lactic acid to a suitable derivative, such as methyl L-O-p-tolylsulphonyl-lactate or methyl L-2-chloropropionate. rsc.org These derivatives can then undergo a nucleophilic substitution reaction with a thiol-containing nucleophile, proceeding with inversion of configuration to yield the desired (R)-enantiomer. rsc.org Similarly, D-ribose, a chiral carbohydrate, can be transformed into key intermediates like β-hydroxyl γ-methyl butyrolactone, which can then be used in asymmetric total synthesis. nih.gov

Precursor-directed biosynthesis is another powerful strategy that leverages the enzymatic machinery of microorganisms to convert synthetic, and often unnatural, substrates into desired products. rsc.org This approach relies on the promiscuity of certain enzymes to accept and process these artificial precursors. rsc.org

Nucleophilic Substitution Reactions with Stereochemical Inversion

A well-established method for controlling stereochemistry is through nucleophilic substitution reactions that proceed with a defined stereochemical outcome, most notably the S\textsubscript{N}2 reaction, which results in the inversion of configuration at the stereocenter.

To synthesize (R)-Methyl 2-mercaptopropionate, a chiral precursor with the opposite (S)-configuration at the C2 position is required. A common starting material is (S)-methyl 2-chloropropionate, which can be derived from (S)-lactic acid. rsc.org The reaction of (S)-methyl 2-chloropropionate with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or potassium thioacetate (B1230152), proceeds via an S\textsubscript{N}2 mechanism. This results in the displacement of the chloride leaving group and the formation of a new carbon-sulfur bond, with inversion of stereochemistry to yield (R)-Methyl 2-mercaptopropionate. rsc.org Similarly, methyl L-O-p-tolylsulphonyl-lactate can be used as a substrate, where the tolylsulphonyl group acts as an excellent leaving group for the nucleophilic displacement. rsc.org

It is crucial to carefully control the reaction conditions to minimize side reactions, such as elimination or racemization. For instance, using an excess of thioacetate or thiobenzoate as the nucleophile can lead to extensive racemization. rsc.org This is attributed to a subsequent S\textsubscript{N}2 displacement where the initially formed acetylthio or benzoylthio group acts as a leaving group. rsc.org

PrecursorNucleophileProductStereochemical OutcomeReference
(S)-Methyl 2-chloropropionatePotassium thioacetate(R)-Methyl 2-acetylthiopropionateInversion rsc.org
Methyl L-O-p-tolylsulphonyl-lactatePotassium thiobenzoate(R)-Methyl 2-benzoylthiopropionateInversion rsc.org
Sodium L-2-chloropropionateSodium methanethiolate(R)-2-(Methylthio)propionic acidInversion rsc.org

Enzymatic and Biocatalytic Resolution Techniques

Enzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives for obtaining enantiomerically pure compounds. These techniques often rely on the kinetic resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, leaving the other unreacted and thus enriched.

Lipases and esterases are commonly employed for the resolution of esters. vulcanchem.comd-nb.info In the case of racemic methyl 2-mercaptopropionate, a lipase (B570770) could be used to selectively hydrolyze the (S)-enantiomer to its corresponding carboxylic acid, leaving the desired (R)-methyl 2-mercaptopropionate unreacted. vulcanchem.com The separation of the resulting ester and acid is then typically straightforward. The efficiency and enantioselectivity of this process can be influenced by the choice of enzyme, solvent, and reaction conditions. For example, lipases from Pseudomonas fluorescens have been shown to be effective catalysts in providing enantiomerically enriched products. acs.org

Biocatalysis can also be integrated with other synthetic steps in a one-pot process. For instance, an electrochemical synthesis can be combined with a biocatalytic resolution. acs.org An integrated approach has been demonstrated for the synthesis of chiral sulfur-based organofluorine compounds, where an electrochemical sulfa-Michael addition is followed by a lipase-mediated hydrolysis in the same vessel. acs.org

Furthermore, whole-cell biocatalysis presents a powerful tool. Engineered strains of Escherichia coli have been used to perform acyltransfer reactions, demonstrating the potential for producing complex molecules like simvastatin. nih.govresearchgate.net A similar approach could be developed for the stereoselective synthesis of (R)-Methyl 2-mercaptopropionate.

Enzyme TypeReactionSubstrateProductReference
Lipase/EsteraseKinetic Resolution (Hydrolysis)Racemic Methyl 2-mercaptopropionate(R)-Methyl 2-mercaptopropionate and (S)-2-Mercaptopropionic acid vulcanchem.comd-nb.info
Lipase from P. fluorescensKinetic Resolution (Hydrolysis)Racemic 2-fluoro-3-mercaptopropanoatesEnantiomerically enriched 2-fluoro-3-mercaptopropionic acids acs.org
ThioesteraseMacrocyclizationLinear peptide thioestersCyclic peptides nih.govnih.gov

Control of Racemization in Synthetic Pathways

Maintaining the enantiomeric purity of (R)-Methyl 2-mercaptopropionate throughout a synthetic sequence is critical. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur under various conditions, diminishing the final product's optical purity.

For chiral compounds like methyl 2-mercaptopropionate, the presence of an acidic proton at the stereocenter (the α-carbon) makes it susceptible to racemization, particularly in the presence of a base. The base can abstract this proton to form a planar enolate intermediate. Subsequent protonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture.

In the context of nucleophilic substitution reactions to synthesize (R)-Methyl 2-mercaptopropionate, the use of excess strong nucleophiles that can also act as bases can promote racemization. As mentioned earlier, an excess of thioacetate or thiobenzoate can lead to further S\textsubscript{N}2 displacement, which can also contribute to racemization. rsc.org

To control racemization, it is important to:

Use mild reaction conditions: Avoid high temperatures and strong bases whenever possible.

Carefully select reagents: Choose nucleophiles that are less basic and use them in stoichiometric amounts.

Control reaction time: Prolonged reaction times can increase the likelihood of racemization.

Utilize appropriate solvents: The choice of solvent can influence the stability of intermediates and the rate of racemization.

A patented method for the racemization of chiral amino acids and their derivatives involves the use of a mercaptan, such as methyl mercaptopropionate, in the presence of an initiator and an organic solvent. google.com While the goal of this process is to induce racemization, it highlights the conditions under which racemization of similar compounds can occur.

Chemical Reactivity and Mechanistic Investigations of R Methyl 2 Mercaptopropionate

Thiol-Ene and Thiol-Yne Click Chemistry Applications

Thiol-ene and thiol-yne "click" chemistry represent powerful and efficient methodologies for covalent bond formation in both organic synthesis and material science. nih.govusm.edu These reactions proceed via a radical-mediated step-growth mechanism, offering high yields, insensitivity to many functional groups, and often requiring minimal purification. nih.govnih.gov (R)-Methyl 2-mercaptopropionate, as a secondary thiol, is an active participant in these transformations.

Radical Initiation Mechanisms and Photoinduced Processes

The initiation of the thiol-ene reaction involves the generation of a thiyl radical (RS•) from the thiol precursor. This can be achieved through thermal or photochemical methods. nih.gov

Thermal Initiation: Azo compounds, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), are commonly used as thermal initiators. rsc.org Upon heating, AIBN decomposes to form carbon-centered radicals, which then abstract a hydrogen atom from the thiol's S-H group to generate the reactive thiyl radical. rsc.org This initiates the propagation cycle of the thiol-ene reaction. rsc.org

Photoinduced Processes: A more common and versatile method for generating thiyl radicals is through UV irradiation in the presence of a photoinitiator. conicet.gov.ar Photoinitiators are broadly classified into two types:

Cleavage (Type I) Photoinitiators: Molecules like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or Irgacure 184 undergo homolytic cleavage upon UV exposure to form two radical fragments. rsc.orgconicet.gov.ar These primary radicals can then abstract a hydrogen from the thiol, initiating the radical chain reaction. rsc.orgconicet.gov.ar

H-Abstraction (Type II) Photoinitiators: Initiators such as benzophenone (B1666685) (BP) are promoted to an excited triplet state by UV light. conicet.gov.ar In this state, they can abstract a hydrogen atom directly from the thiol to produce a thiyl radical. conicet.gov.ar

Visible light photoredox catalysis has also emerged as a milder initiation method. acs.org For instance, ruthenium-based complexes can be excited by blue LED light to initiate the thiol-ene coupling via a photoinduced electron transfer (PET) process. acs.org The fundamental radical cycle involves the anti-Markovnikov addition of the thiyl radical to an alkene (the 'ene') to form a carbon-centered radical intermediate. nih.gov This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and propagating the radical chain by generating a new thiyl radical. nih.gov

Factors Influencing Reaction Kinetics and Efficiency

The rate and efficiency of thiol-ene and thiol-yne reactions are governed by several interconnected factors, from reactant structure to the surrounding reaction environment.

Reactant Structure: The structure of both the thiol and the ene component significantly impacts reaction kinetics. For mercaptopropionates, studies have shown that secondary thiols can exhibit faster reaction rates than primary thiols in certain systems, which is attributed to the increased reactivity of the thiolate anion in the propagation step. nsf.gov The reactivity of the 'ene' is also crucial; thiyl radicals add more rapidly to electron-rich double bonds (e.g., terminal alkenes) than to electron-deficient ones like acrylates. Internal double bonds generally show lower reactivity compared to terminal ones. researchgate.net

Reaction Conditions: The choice of solvent and the presence of additives can dramatically alter reaction outcomes. The use of protic solvents like alcohols can suppress amine-induced retardation. nih.gov In visible light photocatalysis, solvents like N-methyl-2-pyrrolidone (NMP) have been shown to improve reaction rates. acs.org

Catalysts and Inhibitors: While often initiated by light or heat, the presence of other species can influence the reaction. Basic amines can deprotonate the thiol to form a thiolate anion, which is a less effective species in the radical pathway, thereby retarding the reaction. nih.govresearchgate.net The extent of this inhibition depends on the basicity of the amine and the acidity of the thiol. nih.gov Conversely, photoredox catalysts can significantly accelerate the reaction under visible light. acs.org

The following table summarizes key factors influencing the kinetics of thiol-ene reactions.

FactorInfluence on Kinetics and EfficiencyResearch Findings
Thiol Structure The steric and electronic properties of the thiol affect the rate. For mercaptopropionates, secondary thiols can be more reactive than primary ones. nsf.govIn systems with a propagation rate-limiting step, the secondary thiol was faster than the primary thiol, with up to a 60% increase in the rate observed. nsf.gov
Ene Structure Electron-rich alkenes (terminal, monosubstituted) react faster with thiyl radicals than electron-deficient or sterically hindered internal alkenes. Studies on (R)-(+)-limonene showed preferential radical attack at the less hindered exocyclic double bond over the internal trisubstituted double bond. rsc.org
Stoichiometry The ratio of thiol to ene functional groups affects conversion and product distribution, particularly with multifunctional monomers. rsc.orgDeviating from a 1:1 stoichiometry can control the formation of mono- versus di-addition products and influence the properties of resulting polymer networks. rsc.org
Additives (Amines) Basic amines can deprotonate the thiol, forming a thiolate anion that retards the radical-mediated reaction. nih.govresearchgate.netThe presence of a basic amine can reduce final conversion from quantitative to less than 40% in some systems. researchgate.net
Solvent Solvent polarity and protic nature can affect reaction rates and suppress side reactions. acs.orgnih.govProtic solvents can mitigate amine-induced retardation. NMP has been shown to be an effective solvent for visible light photoredox thiol-ene reactions. acs.orgnih.gov
Initiation Method The choice of photoinitiator, thermal initiator, or photoredox catalyst determines the initiation rate and overall reaction speed. rsc.orgacs.orgVisible light photoredox catalysis can achieve high conversions in minutes with low catalyst loading (e.g., 25 ppm). acs.org

Stereochemical Outcomes in Click Reactions

While radical reactions are often associated with a loss of stereochemical information, thiol-click chemistry can offer a degree of stereocontrol, particularly in the context of the newly formed product structure. In thiol-yne reactions, which involve the double addition of a thiol to an alkyne, the stereochemistry (E/Z) of the resulting vinyl sulfide (B99878) can be controlled. acs.orgacs.org Research has shown that the choice of catalyst and solvent is critical in determining the isomeric ratio of the product. acs.org For example, certain catalysts in less polar solvents can favor the formation of the E-isomer, while different conditions promote the Z-isomer. acs.org

This control over double bond geometry has been extended to the synthesis of step-growth polymers, where the E/Z content of the polymer backbone can be modulated by the monomer feed, leading to materials with distinct thermal and mechanical properties. acs.org Although specific studies on how the pre-existing stereocenter in (R)-Methyl 2-mercaptopropionate influences the stereochemical outcome of these additions are not widely detailed, the ability to control the geometry of the product backbone is a significant feature of these reactions. vulcanchem.com

Michael-Type Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. For (R)-Methyl 2-mercaptopropionate, the thiol group acts as a potent nucleophile that can add to α,β-unsaturated carbonyl compounds (Michael acceptors). nih.gov This reaction can be catalyzed by either bases or nucleophiles. usm.edunih.gov

The mechanism proceeds via an anionic pathway. nih.gov In base catalysis, a base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the β-position of the Michael acceptor. nih.gov In nucleophilic catalysis (e.g., with primary amines or phosphines), the catalyst first adds to the Michael acceptor to form a zwitterionic enolate, which is a strong base capable of deprotonating the thiol. nih.gov This pathway is often more efficient than catalysis by non-nucleophilic bases of similar strength, indicating that nucleophilicity plays a more significant role than basicity alone. usm.edu For instance, studies using ethyl 2-mercaptopropionate showed that triethylamine (B128534) can effectively catalyze its Michael addition to N-methylmaleimide. researchgate.net

Catalytic Systems for Stereoselective Michael Additions

A key advantage of the Michael addition is the potential for stereoselectivity, enabling the synthesis of chiral molecules with high enantiomeric and diastereomeric purity. The development of chiral catalytic systems has been instrumental in this field.

Direct, stereodivergent Michael additions have been achieved using chiral nickel(II) complexes as catalysts. ub.edu These systems allow for remarkable control over the reaction's regio-, diastereo-, and enantioselectivity. ub.edu By selecting the appropriate chiral ligand for the nickel catalyst, it is possible to access any of the four potential stereoisomers of the Michael adduct. ub.edu This powerful approach has been demonstrated in the addition of N-acyl thiazinanethiones to α,β-unsaturated aldehydes, yielding products with high stereopurity that can be converted into biologically active compounds. ub.edu Other catalytic systems for stereoselective Michael additions include organocatalysis and catalysis by other transition metals like palladium and silver. science.gov

The following table details results from a stereodivergent Michael addition catalyzed by chiral Nickel(II) complexes.

EntryAldehyde Substrate (β-Aryl Group)Catalyst LigandYield (syn)dr (syn/anti)ee (syn)
1 Phenyl(R)-DTBM-SEGPHOS92%>95:599%
2 4-Fluorophenyl(R)-DTBM-SEGPHOS93%>95:599%
3 4-Chlorophenyl(R)-DTBM-SEGPHOS94%>95:599%
4 4-Bromophenyl(R)-DTBM-SEGPHOS93%>95:599%
5 2-Naphthyl(R)-DTBM-SEGPHOS91%>95:599%
6 2-Thienyl(R)-DTBM-SEGPHOS85%94:699%
Data sourced from a study on the Michael addition of N-propanoyl thiazinanethione to various α,β-unsaturated aldehydes, catalyzed by [(R)-DTBM-SEGPHOS]NiCl₂. ub.edu

Metal Coordination and Organometallic Reactivity

The sulfur atom in (R)-Methyl 2-mercaptopropionate can act as a soft Lewis base, enabling it to coordinate with various metal ions. This coordination behavior is crucial for its role as a stabilizing ligand in nanoparticle synthesis and for the formation of discrete metal complexes.

Studies on the closely related methyl 3-mercaptopropionate (B1240610) have demonstrated its ability to form stable complexes with metal ions like vanadyl (VO²⁺) and zinc (Zn²⁺) in solution. niscpr.res.in Potentiometric titrations have been used to determine the stoichiometry and stability constants of these complexes. niscpr.res.in It was found that both VO²⁺ and Zn²⁺ form 1:1 and 1:2 (metal:ligand) complexes with methyl 3-mercaptopropionate. niscpr.res.in

The stability of these complexes has been quantified at different temperatures, allowing for the calculation of thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). niscpr.res.in

The table below presents the stability constants for these complexes.

Metal IonComplexlog K₁ (25 °C)log K₂ (25 °C)log K₁ (35 °C)log K₂ (35 °C)log K₁ (45 °C)log K₂ (45 °C)
VO²⁺ M(RS)7.907.427.827.357.757.28
Zn²⁺ M(RS)7.506.807.416.727.336.65
Data sourced from a study on the complexation of methyl 3-mercaptopropionate. niscpr.res.in

Furthermore, ethyl 2-mercaptopropionate has been successfully employed as a novel stabilizing ligand for the synthesis of cadmium telluride (CdTe) quantum dots in aqueous media, highlighting the utility of mercaptopropionate esters in materials chemistry. researchgate.net The coordination of the thiol to the quantum dot surface provides stability and influences the material's photophysical properties. researchgate.net

Ligand Design for Chiral Metal Complexes

(R)-Methyl 2-mercaptopropionate possesses the necessary characteristics to function as a chiral ligand in the formation of metal complexes. Its utility in this regard stems from two primary features: the presence of a stereogenic center and multiple potential donor atoms (the sulfur of the thiol and the oxygen of the carbonyl group). The coordination of such a chiral ligand to a metal center is a foundational strategy in asymmetric catalysis, where the ligand's chirality influences the stereochemical outcome of a catalyzed reaction.

While specific examples of (R)-Methyl 2-mercaptopropionate in highly enantioselective catalysis are not extensively documented in premier literature, its structural motifs are analogous to other ligands used in coordination chemistry. Sulfur-containing compounds are well-established as effective ligands due to the soft nature of the sulfur atom, which forms stable coordination bonds with a variety of transition metals. mdpi.com The molecule can act as a bidentate ligand, coordinating to a metal center through both the thiolate sulfur and the carbonyl oxygen, forming a stable five-membered chelate ring. chemrxiv.orgchinesechemsoc.org

The design principles for chiral metal catalysts often rely on creating a well-defined chiral pocket around the metal's active site. nih.gov The fixed (R)-configuration of methyl 2-mercaptopropionate would enforce a specific spatial arrangement upon coordination, which could, in principle, be used to induce asymmetry in reactions like hydrogenations, oxidations, or carbon-carbon bond-forming reactions. nih.govrsc.org The effectiveness of such a complex would depend on the metal used, the coordination geometry, and the reaction conditions. For instance, studies on similar mercapto-acid derivatives with iron have shown that both the thiol and carboxylate groups can coordinate to the metal, creating a chelate structure. chemrxiv.orgnih.gov This bidentate coordination is a key principle in designing stable and stereochemically defined catalysts.

Interaction with Metal Surfaces in Functional Material Design

The thiol group in (R)-Methyl 2-mercaptopropionate enables its strong interaction with the surfaces of noble metals, particularly gold. This interaction leads to the formation of highly ordered, self-assembled monolayers (SAMs), a cornerstone of nanotechnology and surface functionalization. [15, 16 from initial search] The process involves a strong, covalent-like bond between the sulfur atom and the gold surface. [31 from initial search]

While studies may focus more broadly on mercaptopropionic acid and its derivatives, the underlying principles are directly applicable. [28 from initial search] The adsorption of mercaptans onto a gold surface is a rapid, two-stage process. [16 from initial search] Initially, the molecules adsorb quickly to the surface, followed by a slower reorganization phase where the alkyl chains orient themselves to maximize van der Waals interactions, leading to a densely packed, ordered monolayer. [16 from initial search]

The structure of the resulting SAM can be controlled by the conditions of its formation. For (R)-Methyl 2-mercaptopropionate, the chirality of the molecule would be transferred to the surface, creating a chiral interface. Such chiral surfaces have potential applications in enantioselective sensing, chiral separations, and directing stereoselective surface reactions. The ester group provides a different terminal functionality compared to the carboxylic acid of its parent molecule, 3-mercaptopropionic acid (MPA), which can alter the surface properties, such as its hydrophobicity and reactivity. [15 from initial search] However, ester-containing thiols like methyl 3-mercaptopropanoate can be more susceptible to degradation and C-S bond cleavage on the surface under certain conditions, such as in alkaline solutions. [28 from initial search]

Table 1: Characteristics of Thiol-Based Self-Assembled Monolayers (SAMs) on Gold

PropertyDescriptionRelevance to (R)-Methyl 2-Mercaptopropionate
Binding Group Thiol (-SH)The thiol group forms a strong bond with the gold surface, anchoring the molecule.
Surface Typically Au(111)Provides a uniform, crystalline surface for the formation of well-ordered monolayers. [15 from initial search]
Driving Force Au-S bond formation, van der Waals interactions between alkyl chains.The primary anchor is the gold-sulfur bond, with intermolecular forces contributing to the ordering of the monolayer.
Chirality A chiral molecule creates a chiral surface.The (R)-enantiomer would create a surface with a specific, uniform chirality.
Applications Nanosensors, bio-interfaces, corrosion inhibition, chiral recognition.The chiral and functionalized surface could be used for enantioselective applications. [28 from initial search]

Redox Chemistry and Thiol-Disulfide Exchange

The thiol group is the primary center of redox activity in (R)-Methyl 2-mercaptopropionate. Thiols can undergo a variety of oxidation reactions, with the most common being the formation of a disulfide bond. This process involves the one-electron oxidation of two thiol molecules to form thiyl radicals, which then combine to form a disulfide. [5 from initial search]

Oxidation: 2 R-SH → RS-SR + 2 H⁺ + 2 e⁻

This thiol-disulfide redox couple is fundamental in biochemistry, for example, in the context of the amino acid cysteine and the antioxidant glutathione. [33 from initial search] The oxidation can be initiated by various chemical oxidants or electrochemically. [24 from initial search]

A key reaction in the chemistry of thiols is thiol-disulfide exchange. This is a substitution reaction where a thiolate anion (RS⁻) acts as a nucleophile, attacking a sulfur atom of a disulfide bond (R'SSR'). This results in the formation of a new disulfide and a new thiolate. [12 from initial search]

Thiol-Disulfide Exchange: R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻

The reaction is reversible and its equilibrium position is determined by the relative concentrations and reduction potentials of the thiols involved. The rate of this exchange is highly dependent on pH, as the nucleophilic thiolate species is favored at pH values near or above the pKa of the thiol group. [13 from initial search] For (R)-Methyl 2-mercaptopropionate, this reactivity allows it to participate in dynamic covalent systems and to modify disulfide bonds in other molecules, such as proteins.

Hydrogen Atom Transfer (HAT) Processes in Radical Chemistry

Thiols are among the most effective hydrogen-atom donors in organic chemistry due to the relative weakness of the sulfur-hydrogen (S-H) bond compared to carbon-hydrogen (C-H) or oxygen-hydrogen (O-H) bonds. [1, 4 from initial search] This property makes (R)-Methyl 2-mercaptopropionate a potent agent in radical chain reactions, where it can act as a hydrogen atom transfer (HAT) catalyst.

In a typical HAT process, a carbon-centered or other radical (R'•) abstracts the hydrogen atom from the thiol (RSH) to form a stable molecule (R'H) and a thiyl radical (RS•). [2 from initial search]

Hydrogen Atom Transfer: R'• + R-SH → R'H + RS•

This thiyl radical can then participate in subsequent steps of a catalytic cycle. A prominent example of this reactivity is found in photoredox catalysis. For instance, ethyl 2-mercaptopropionate, a very close structural analog of the title compound, has been successfully employed as a HAT co-catalyst in the C-H methylation of heteroarenes using methanol (B129727). [36 from initial search] In this system, the photoredox catalyst generates a radical that is not capable of abstracting a hydrogen from methanol directly. Instead, the thiol is used to relay the radical character. The initially formed radical abstracts a hydrogen from the thiol, generating the key thiyl radical. This thiyl radical is then able to abstract a hydrogen atom from methanol, generating a hydroxymethyl radical which proceeds to functionalize the heteroarene. [22 from initial search, 36 from initial search]

This process, known as polarity reversal catalysis, highlights the crucial role of thiols in mediating radical reactions that might otherwise be kinetically unfavorable. [11 from initial search] The rate constants for hydrogen abstraction by thiyl radicals vary depending on the substrate but are significant for many organic molecules. [3 from initial search]

Table 2: Role of Mercaptopropionates in HAT Catalysis

StepReactionFunction
1. Initiation Photocatalyst* + e⁻ → Photocatalyst•⁻Generation of initial radical species.
2. HAT Catalyst Generation R'• + R''SH → R'H + R''S•The initial radical abstracts H from the thiol (e.g., methyl 2-mercaptopropionate) to form the active thiyl radical catalyst. [11 from initial search]
3. Substrate Activation R''S• + CH₃OH → R''SH + •CH₂OHThe thiyl radical abstracts H from the substrate (e.g., methanol), regenerating the HAT catalyst and forming the desired alkyl radical. [36 from initial search]
4. Product Formation •CH₂OH + Heteroarene → ProductThe alkyl radical reacts with the final substrate.

(Note: R''SH represents a mercaptopropionate ester)

Advanced Derivatives and Analogues of R Methyl 2 Mercaptopropionate

Synthesis and Characterization of Chiral Thioester Derivatives

The synthesis of chiral thioester derivatives from (R)-methyl 2-mercaptopropionate involves the reaction of the thiol group with various acylating agents. These reactions are often catalyzed and can be designed to proceed with high stereoselectivity, preserving the chiral integrity of the starting material. Thioesters are of significant interest due to their role as key intermediates in various biochemical reactions and their potential as reactive handles for further chemical modifications.

One common method for thioester synthesis is the direct esterification of a mercaptan with a carboxylic acid, often facilitated by a coupling agent. For instance, the reaction of (R)-methyl 2-mercaptopropionate with a carboxylic acid in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), can yield the corresponding thioester. The reaction mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the thiol.

Alternatively, thioesters can be prepared by the reaction of the thiol with an activated carboxylic acid derivative, such as an acid chloride or anhydride. This method is often efficient and proceeds under mild conditions. The characterization of these chiral thioester derivatives is typically performed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the structure, with characteristic signals for the protons and carbons adjacent to the sulfur atom and the carbonyl group. Infrared (IR) spectroscopy shows a characteristic C=O stretching vibration for the thioester group, which is distinct from that of a regular ester. Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Enzyme-catalyzed reactions offer a highly selective route to chiral thioesters. Lipases, for example, can catalyze the transesterification between (R)-methyl 2-mercaptopropionate and an ester, or the direct esterification with a carboxylic acid, often with high enantioselectivity. researchgate.net

Derivative NameSynthetic MethodKey Characterization DataReference
S-Acetyl-(R)-methyl 2-mercaptopropionateReaction with acetyl chloride¹H NMR, ¹³C NMR, IRGeneral knowledge
S-Benzoyl-(R)-methyl 2-mercaptopropionateReaction with benzoyl chloride¹H NMR, ¹³C NMR, IR, MSGeneral knowledge
Poly(3-mercaptopropionate)Microbial synthesisGPC, ¹³C CP/MAS solid-state NMR, X-ray diffraction nih.govresearchgate.netresearchgate.net

Amide Derivatives and Peptidomimetics Incorporating the (R)-Mercaptopropionate Moiety

Amide derivatives of (R)-methyl 2-mercaptopropionate are synthesized by reacting the ester group with an amine. This transformation introduces a peptide-like bond, making these compounds interesting as potential peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

The synthesis of N-acyl amide derivatives can be achieved by reacting (R)-methyl 2-mercaptopropionate with an amine under conditions that favor amidation. This can be a direct thermal reaction or catalyzed by a Lewis acid. For example, reacting (R)-methyl 2-mercaptopropionate with an amino alcohol can yield the corresponding amide. researchgate.net

The incorporation of the (R)-mercaptopropionate moiety into peptide-like structures can be achieved using standard peptide synthesis protocols. For instance, the carboxylic acid of (R)-2-mercaptopropionic acid (obtained by hydrolysis of the methyl ester) can be coupled to the N-terminus of a peptide or an amino acid ester using peptide coupling reagents like HATU or HBTU. The thiol group can be protected during the synthesis and deprotected at a later stage if needed.

These peptidomimetics are of interest in drug discovery, as the mercaptopropionate unit can introduce unique conformational constraints and potential metal-binding sites. The characterization of these amide derivatives and peptidomimetics relies on standard analytical techniques, including NMR, IR, and mass spectrometry, to confirm their structure and purity.

Derivative NameSynthetic MethodKey Characterization DataReference
N-(2-hydroxypropyl)-2-mercaptopropionamideReaction of methyl 2-mercaptopropionate with 1-amino-2-propanolDistillation, Yield researchgate.net
N-Aryl 3-(phenylsulfonyl)propanamidesTreatment of N-aryl 3-(phenylsulfonyl)-propanamides with potassium tert-butoxideNMR, MS researchgate.net
N-Acetylcysteine amideMulti-step synthesis from cystineNot specified google.comjustia.com

Cyclic Sulfur-Containing Compounds Derived from (R)-Methyl 2-Mercaptopropionate

The bifunctional nature of (R)-methyl 2-mercaptopropionate allows for its use as a precursor in the synthesis of various cyclic sulfur-containing compounds. These heterocyclic structures are of significant interest in medicinal chemistry due to their presence in many biologically active molecules.

A prominent class of cyclic compounds derived from 2-mercaptopropionic acid are the thiazolidin-4-ones. These are typically synthesized through a one-pot, three-component reaction involving an amine, an aldehyde or ketone, and 2-mercaptopropionic acid. pucrs.brijpsonline.comresearchgate.nettandfonline.comsemanticscholar.org The reaction proceeds via the formation of a Schiff base from the amine and the carbonyl compound, followed by the cyclocondensation with 2-mercaptopropionic acid. The use of (R)-2-mercaptopropionic acid can lead to the formation of chiral thiazolidinones, where the stereochemistry at the C5 position is controlled by the starting material.

Another class of cyclic compounds that can be derived from (R)-methyl 2-mercaptopropionate are cyclic disulfides. These can be formed through the oxidation of the thiol group under controlled conditions. For example, treatment with a mild oxidizing agent can lead to the formation of a disulfide bond between two molecules of (R)-methyl 2-mercaptopropionate, which can then potentially undergo further reactions to form cyclic structures. The synthesis of asymmetric disulfides can be achieved by reacting the thiol with a sulfide (B99878) bearing a leaving group. researchgate.netmdpi.com

The characterization of these cyclic compounds involves spectroscopic methods to elucidate their ring structure. X-ray crystallography can be a powerful tool to determine the exact stereochemistry of the newly formed chiral centers.

Derivative NameSynthetic MethodKey Characterization DataReference
2-Aryl-5-methyl-3-(1H-1,2,4-triazol-3-yl)-1,3-thiazolidin-4-oneReaction of Schiff bases with 2-mercaptopropionic acidIR, ¹H-NMR researchgate.nettandfonline.com
4,4'-Bis(2-(4-methylphenyl)-5-methyl-1,3-thiazolidin-4-one-3-yl)diphenyl sulfoneCyclocondensation of a Schiff's base with 2-mercaptopropionic acidIR, ¹H NMR, MS ijpsonline.com
2-(4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)phenyl)-3-(pyridin-2-ylmethyl)thiazolidin-4-oneOne-pot reaction of a primary amine, mercaptoacetic acid, and a benzaldehyde (B42025) derivative¹H and ¹³C NMR, MS pucrs.br

Pro-drugs and Latent Thiol Precursors

The thiol group in (R)-methyl 2-mercaptopropionate is highly reactive and can be prone to oxidation. In the context of drug development, it is often desirable to mask the thiol group in the form of a pro-drug. A pro-drug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. This approach can improve the drug's stability, bioavailability, and pharmacokinetic profile.

One common strategy for creating a pro-drug of a thiol-containing compound is to convert the thiol into a thioester or a disulfide. These linkages can be designed to be cleaved under specific physiological conditions, such as in the presence of certain enzymes (e.g., esterases) or in the reducing environment of the cell, to release the active thiol. For example, a thioester pro-drug can be hydrolyzed to release the free thiol. nih.gov

Another approach is to use a "latent" thiol precursor, where the thiol is protected with a group that can be removed under specific triggers. For example, the trityl group is a well-known protecting group for thiols that can be cleaved under mildly acidic conditions. tandfonline.com This allows for the controlled release of the thiol at a desired site, such as in the acidic microenvironment of a tumor.

The design and synthesis of these pro-drugs and latent thiol precursors require careful consideration of the cleavage chemistry to ensure that the active compound is released at the intended target and at an appropriate rate. The evaluation of these pro-drugs involves in vitro and in vivo studies to assess their stability, release kinetics, and biological activity.

Pro-drug/Precursor StrategyCleavage MechanismPotential ApplicationReference
Thioester formationEnzymatic (esterase) or chemical hydrolysisControlled release of the active thiol nih.gov
Disulfide bond formationReduction in the cellular environmentTargeted drug delivery researchgate.netmdpi.com
S-Trityl protectionAcid-catalyzed cleavageRelease in acidic microenvironments (e.g., tumors) tandfonline.com
Thiolactone formationAminolysis (nucleophilic reaction)Polymer and materials synthesis core.ac.uk

Applications in Polymer Science and Functional Materials

Polymerization via Thiol-Ene Chemistry

Thiol-ene chemistry is a powerful and efficient method for polymer synthesis, relying on the radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene"). This reaction proceeds via a step-growth mechanism, is often initiated by UV light or heat, and is known for its high yields, tolerance to various functional groups, and minimal side reactions. (R)-Methyl 2-mercaptopropionate serves as a key thiol-containing monomer in these polymerizations.

The incorporation of (R)-Methyl 2-mercaptopropionate into polymer structures allows for the precise tailoring of material properties. Researchers have utilized this compound to create novel monomers that impart specific characteristics to the resulting polymers. For instance, (R)-Methyl 2-mercaptopropionate can be reacted with terpenes like limonene (B3431351) and pinene through thiol-ene addition to synthesize diol and diester monomers. These bio-based monomers can then be used to produce poly(ester-thioether)s, combining renewability with functionality. researchgate.net

Furthermore, the introduction of an α-methylated thioester monomer, derived from the corresponding 3-mercapto-2-methylpropionic acid, has been shown to significantly alter polymer characteristics. In a study involving the biosynthesis of polythioesters (PTEs), copolymers of 3-hydroxybutyrate (B1226725) (3HB) and 3-mercapto-2-methylpropionate (3M2MP) were created. As the fraction of the 3M2MP unit increased, the resulting polymers exhibited decreased molecular weight, reduced crystallinity, lower glass transition temperatures, and dramatically increased flexibility and elongation at break, transforming from a rigid plastic to a soft, elastomeric material. mdpi.comsemanticscholar.org This demonstrates that the α-methyl group in the mercaptopropionate unit is crucial for tuning the mechanical properties of the final polymer.

Below is a data table illustrating the effect of 3-mercapto-2-methylpropionic acid concentration on the composition and properties of P(3HB-co-3M2MP) copolymers biosynthesized by recombinant E. coli.

Sample3-mercapto-2-methylpropionic acid (g/L)Polymer Content (wt%)3M2MP Content (mol%)
10.2568.35.5
20.569.110.1
31.067.534.2
41.568.453.9
52.072.154.8
62.577.210.7
Data derived from studies on P(3HB-co-3M2MP) biosynthesis. mdpi.comsemanticscholar.org

(R)-Methyl 2-mercaptopropionate is instrumental in synthesizing a variety of functional copolymers and crosslinked polymer networks. Its ability to readily participate in thiol-ene reactions allows for its copolymerization with a wide range of ene-containing monomers. This versatility enables the creation of copolymers with tailored properties, such as the P(3HB-co-3M2MP) copolymers which exhibit rubber-like elasticity. mdpi.comsemanticscholar.org

In the formation of polymer networks, multifunctional thiols are used to create crosslinked structures with high mechanical integrity. While (R)-Methyl 2-mercaptopropionate is a monofunctional thiol, related multifunctional mercaptopropionates, such as trimethylolpropane (B17298) tris(3-mercaptopropionate), are commonly used as crosslinkers. mdpi.com These crosslinkers react with polymers containing multiple 'ene' functionalities, such as poly(2-dec-9′-enyl-2-oxazoline), via UV-induced thiol-ene reactions. This process yields robust, three-dimensional polymer networks. The density of these networks, and consequently their physical properties like permittivity and conductivity, can be controlled by the stoichiometry of the thiol and ene groups. mdpi.com The principles of these network formations are broadly applicable to systems involving monofunctional thiols as property modifiers alongside multifunctional crosslinkers. rsc.org

The table below shows the properties of polymer networks formed by crosslinking a poly(2-oxazoline) with a trifunctional mercaptopropionate.

Polymer SystemCrosslinkerPermittivity (at 20°C, 50 Hz)Loss Factor (at 20°C, 50 Hz)Electrical Conductivity (S/m)
pDc=Ox100Trimethylolpropane tris(3-mercaptopropionate)4.290.0305 x 10⁻¹²
Properties of a crosslinked copoly(2-oxazoline) network. mdpi.com

In free-radical polymerization, (R)-Methyl 2-mercaptopropionate and similar mercaptopropionate esters function effectively as chain transfer agents (CTAs). googleapis.comgoogle.com During polymerization, the growing polymer radical can abstract the hydrogen atom from the thiol group of the mercaptopropionate. This terminates the polymer chain and creates a new thiyl radical, which then initiates a new polymer chain. This chain transfer process is crucial for controlling the molecular weight and narrowing the molecular weight distribution of the resulting polymers. googleapis.comgoogle.comgoogle.com This control is particularly important in emulsion polymerization of acrylic monomers to produce polymers with desired viscosity and flow properties for specific applications. googleapis.com

While monofunctional thiols like (R)-Methyl 2-mercaptopropionate act as chain transfer agents that limit chain length, multifunctional mercaptans act as crosslinkers. For example, pentaerythritol (B129877) tetrakis(3-mercaptopropionate) can be used as a CTA to create a star-shaped polymer core. google.com Similarly, trimethylolpropane tris(3-mercaptopropionate) is used to form highly crosslinked networks via thiol-ene chemistry, creating thermoset materials with enhanced thermal and mechanical stability. mdpi.com The fundamental reactivity of the mercaptopropionate group is central to both controlling linear polymer architecture and building complex, crosslinked networks.

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The thiol group of (R)-Methyl 2-mercaptopropionate exhibits a strong affinity for the surfaces of noble metals, particularly gold. This property is exploited to create highly ordered, functional surfaces through the formation of self-assembled monolayers (SAMs). unlp.edu.ar When a gold substrate is exposed to a solution containing methyl mercaptopropionate, the thiol groups spontaneously bond to the gold surface, while the ester-terminated alkyl chains orient away from the surface.

The structure and stability of these SAMs are subjects of detailed research. Studies on methyl 3-mercaptopropionate (B1240610) (a closely related compound) have shown that the conditions of SAM preparation, such as the solvent used, can influence its stability. unlp.edu.ar Importantly, research has revealed that these ester-terminated SAMs can be susceptible to C-S bond cleavage (desulfuration) when exposed to alkaline solutions, potentially leading to the degradation of the monolayer. unlp.edu.ar The proposed mechanism for this degradation is an E1cB elimination pathway. unlp.edu.ar Understanding such stability limitations is critical for the design of robust sensors and devices based on these functionalized surfaces. The packing density of the monolayer is also influenced by the nature of the terminal group; bulkier or more interactive groups can lead to less compact layers compared to simple alkanethiols. researchgate.net This ability to modify surfaces at the molecular level is fundamental for applications in biosensors, molecular electronics, and corrosion protection. unlp.edu.arrsc.org

Development of Advanced Coatings and Adhesives

The ability of (R)-Methyl 2-mercaptopropionate and related compounds to control polymer architecture makes them valuable in the formulation of advanced coatings and adhesives. By acting as chain transfer agents in emulsion polymerization, they enable the synthesis of acrylic polymers with reduced and well-defined molecular weights. googleapis.comgoogle.com Polymers with lower molecular weight and narrow polydispersity often have lower viscosity, which is a desirable characteristic for coating and adhesive formulations, allowing for better surface wetting and uniform film formation. googleapis.com

The polymers produced using these mercaptopropionate esters as CTAs are explicitly noted for their utility in coating and adhesive applications. googleapis.comgoogle.com Furthermore, the reactivity of the thiol group can be leveraged to create functional polymers that act as adhesion promoters. For example, reaction products of multifunctional mercaptopropionates like trimethylolpropane tris(3-mercaptopropionate) with silane (B1218182) compounds have been developed as adhesion promoters for mineral roofing granules, improving their compatibility and bonding with asphalt. google.com This dual functionality—controlling polymer properties during synthesis and providing a reactive handle for further modification—makes mercaptopropionates versatile components in the design of high-performance coatings and adhesives.

Emerging Research Frontiers and Future Directions

Green Chemistry Approaches in the Synthesis and Application of (R)-Methyl 2-Mercaptopropionate

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chiral compounds like (R)-Methyl 2-mercaptopropionate. royalsocietypublishing.orgresearchgate.net Research in this area targets the use of biocatalysts, safer solvents, and more efficient, atom-economical reactions. royalsocietypublishing.orgresearchgate.net

Detailed Research Findings:

Enzymatic and chemoenzymatic methods are central to the green synthesis of chiral thiols. acs.orgacs.org While the biocatalytic synthesis of chiral alcohols and amines is well-established, the application to sulfur-containing molecules has been more challenging but is a growing field. acs.orgacs.org Enzymes such as lipases and esterases are explored for the kinetic resolution of racemic mixtures. For instance, lipases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other, such as (R)-Methyl 2-mercaptopropionate, unreacted and in high enantiomeric purity. rsc.org

Recent developments include the use of ene-reductases (EREDs) for the asymmetric synthesis of chiral thioethers, which are related sulfur compounds. acs.org These enzymatic approaches offer high selectivity under mild reaction conditions, often in aqueous media, thus avoiding the use of hazardous organic solvents. acs.orgacs.org Another green approach involves photocatalysis, which uses visible light to drive chemical reactions, minimizing the need for high temperatures and harsh reagents. royalsocietypublishing.org The thiol-ene "click" reaction, which can be initiated by UV light, is a highly efficient and atom-economical method for creating C-S bonds, relevant to the application of (R)-Methyl 2-mercaptopropionate in polymer and materials science. uah.eduresearchgate.net

Table 1: Comparison of Green Synthesis Strategies for Chiral Thiols This table provides an interactive comparison of different green chemistry approaches relevant to the synthesis of chiral thiols like (R)-Methyl 2-mercaptopropionate.

Strategy Catalyst/Mediator Typical Solvents Key Advantages Challenges Relevant Research Focus
Enzymatic Kinetic Resolution Lipases, Esterases Aqueous buffers, co-solvents (e.g., DMSO) High enantioselectivity, mild conditions, biodegradable catalyst Maximum 50% theoretical yield, requires efficient separation of product and unreacted enantiomer Engineering enzymes for higher activity and stability. rsc.org
Asymmetric Biocatalysis Ene-reductases (EREDs), Ketoreductases (KREDs) Aqueous media Potentially >99% enantiomeric excess (ee), direct synthesis of the desired enantiomer Substrate scope of enzymes can be limited, cofactor regeneration needed Enzyme evolution and screening for broader substrate acceptance. acs.orgmdpi.com
Photocatalysis (e.g., Thiol-Ene) Light (UV/Visible) Often solvent-free or green solvents (e.g., water, ethanol) High atom economy, mild conditions, can be highly efficient May require photoinitiators, potential for side reactions Development of visible-light-driven processes to avoid high-energy UV. royalsocietypublishing.org
Microwave-Assisted Synthesis N/A Reduced solvent volume or solvent-free Drastically reduced reaction times, improved yields Potential for localized overheating, specialized equipment required Optimization of reaction conditions for scalability and energy efficiency. royalsocietypublishing.orgresearchgate.net

Integration into Supramolecular Assemblies and Nanomaterials

The thiol group of (R)-Methyl 2-mercaptopropionate serves as a powerful anchor for binding to metal surfaces, particularly gold. This property is being exploited in the construction of sophisticated supramolecular structures and functional nanomaterials. The chirality of the molecule adds a crucial dimension, enabling the creation of surfaces and materials with stereospecific recognition capabilities.

Detailed Research Findings:

(R)-Methyl 2-mercaptopropionate can form self-assembled monolayers (SAMs) on gold surfaces. unlp.edu.aracs.org These organized, single-molecule-thick layers modify the physical and chemical properties of the underlying metal. The formation of well-ordered SAMs is crucial and depends on factors like the purity of the thiol and the assembly time. sigmaaldrich.com The chirality of the molecules within the SAM can induce a chiral environment at the interface, which is of interest for developing enantioselective sensors or catalytic surfaces.

Advanced Characterization Techniques for Stereochemical Purity and Reactivity

Ensuring the enantiomeric purity of (R)-Methyl 2-mercaptopropionate is critical for its applications, particularly in the pharmaceutical industry. Consequently, the development and application of advanced analytical techniques for its characterization are key research areas.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the primary and most reliable method for determining the enantiomeric purity or enantiomeric excess (ee) of chiral compounds. jiangnan.edu.cnskpharmteco.com Modern chiral columns are compatible with a wide range of mobile phases, allowing for the separation of various types of molecules. skpharmteco.com For thiols, derivatization is sometimes employed to improve detection sensitivity and chromatographic resolution. nih.govacs.org

Beyond chromatography, chiroptical spectroscopy methods provide deeper insights into the three-dimensional structure. Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration (the specific R or S arrangement) of chiral molecules in solution. nih.govacs.orgcas.cz VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. cas.czresearchgate.net By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned. scispace.comnih.gov This method has been successfully used to correct previously misassigned configurations of other chiral thiols. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral derivatizing agents, is another established method for determining absolute configuration and enantiomeric purity by analyzing the chemical shift differences in the resulting diastereomers. researchgate.net

Table 2: Advanced Analytical Techniques for (R)-Methyl 2-Mercaptopropionate This interactive table outlines modern analytical methods used to characterize the stereochemistry and purity of (R)-Methyl 2-mercaptopropionate.

Technique Principle Information Obtained Key Advantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. jiangnan.edu.cnskpharmteco.com Enantiomeric excess (ee), purity, quantification. mdpi.com High accuracy and precision for purity determination; well-established method. skpharmteco.com
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light. cas.czresearchgate.net Absolute configuration (R/S), conformational analysis. nih.gov Provides unambiguous determination of absolute stereochemistry in solution. acs.org
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) Covalent bonding of the chiral analyte to a CDA to form diastereomers, which have distinct NMR spectra. researchgate.net Absolute configuration, enantiomeric ratio. Relatively accessible instrumentation; provides clear spectral differentiation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Identification and quantification, especially after derivatization. acs.org High sensitivity for trace-level analysis.

Design of Novel Catalytic Systems Utilizing (R)-Methyl 2-Mercaptopropionate as a Ligand or Substrate

The unique combination of a stereogenic center and a coordinating thiol group makes (R)-Methyl 2-mercaptopropionate a valuable component in the design of new catalytic systems. It can act either as a chiral ligand that influences the stereochemical outcome of a reaction or as a chiral substrate in stereoselective transformations.

Detailed Research Findings:

As a chiral ligand , (R)-Methyl 2-mercaptopropionate can be coordinated to a metal center to create a chiral catalyst for asymmetric synthesis. The thiol group provides a soft donor site for metals like palladium, nickel, or copper, while the nearby chiral center creates a defined three-dimensional space around the metal. uni-tuebingen.de This chiral environment can direct an incoming substrate to react in a specific orientation, leading to the preferential formation of one enantiomer of the product. For instance, chiral thiol-based ligands have been used in the synthesis of main-chain chiral polymers that act as phase-transfer catalysts for asymmetric reactions. mdpi.com

As a chiral substrate , the reactivity of (R)-Methyl 2-mercaptopropionate is being explored in various transformations. In thiol-ene click reactions, its thiol group can add across a double bond. mdpi.com When the other reactant is also chiral or has prochiral faces, the inherent chirality of (R)-Methyl 2-mercaptopropionate can influence the stereochemical outcome of the addition. Furthermore, it can be used as a substrate in enzyme-catalyzed reactions, where the enzyme's active site recognizes its specific stereochemistry. acs.org Thiol dioxygenases, for example, are a class of enzymes that catalyze the oxidation of thiols, and their activity can be highly dependent on the substrate's structure and stereochemistry. nih.gov The compound has also been noted as a potential catalyst in certain photoredox reactions. sigmaaldrich.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.